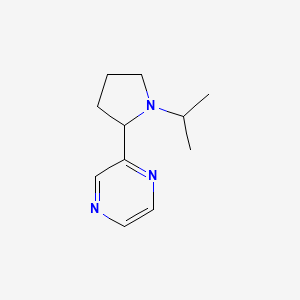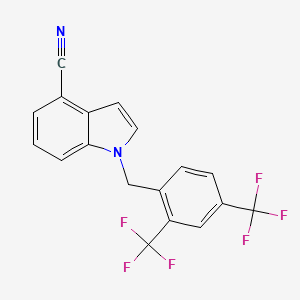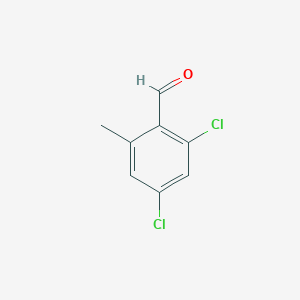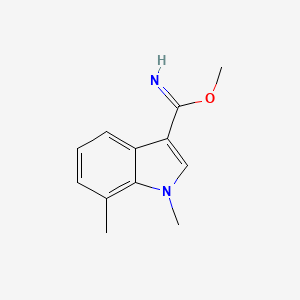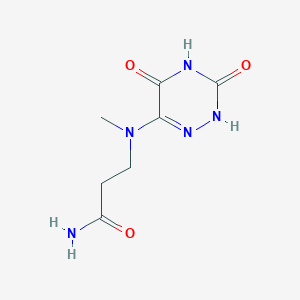
3-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)(methyl)amino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)(methyl)amino)propanamide is a complex organic compound with a molecular formula of C7H10N4O3 This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)(methyl)amino)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a triazine derivative with a suitable amine, followed by further functionalization to introduce the propanamide group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .
化学反应分析
Types of Reactions
3-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)(methyl)amino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups .
科学研究应用
3-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)(methyl)amino)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)(methyl)amino)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved can include signal transduction cascades or metabolic pathways .
相似化合物的比较
Similar Compounds
- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate
- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propionamide
Uniqueness
3-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)(methyl)amino)propanamide is unique due to the presence of the methylamino group attached to the triazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and mechanisms of action .
属性
分子式 |
C7H11N5O3 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC 名称 |
3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)-methylamino]propanamide |
InChI |
InChI=1S/C7H11N5O3/c1-12(3-2-4(8)13)5-6(14)9-7(15)11-10-5/h2-3H2,1H3,(H2,8,13)(H2,9,11,14,15) |
InChI 键 |
KZPNOCCEGDEIIT-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC(=O)N)C1=NNC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


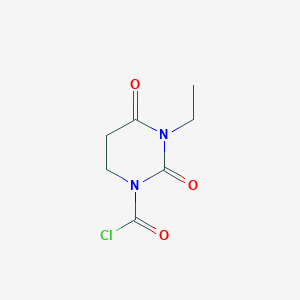
![2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13099785.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13099792.png)
![2'-Methyl-6'-(trifluoromethyl)-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] hydrochloride](/img/structure/B13099804.png)
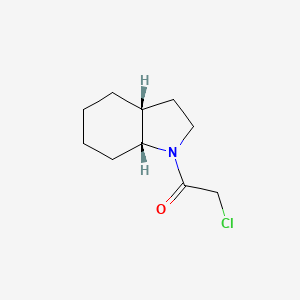
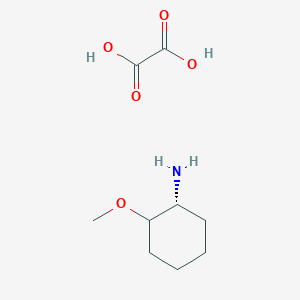
![methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate](/img/structure/B13099826.png)
![[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride](/img/structure/B13099831.png)

![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B13099841.png)
